(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate CAS number 71301-98-9
(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate CAS number 71301-98-9
An In-Depth Technical Guide to (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS: 71301-98-9): A Key Chiral Intermediate in Agrochemical Synthesis
Introduction
(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, a member of the aryloxyphenoxypropionate chemical class, is a high-value chiral building block of significant interest to the agrochemical industry. Its primary importance lies in its role as a key intermediate in the stereospecific synthesis of some of the most effective post-emergence herbicides for controlling gramineous weeds.[1][2] The biological activity of these herbicides is almost exclusively attributed to the (R)-enantiomer, making the synthesis of enantiomerically pure (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate a critical objective for ensuring product efficacy and reducing environmental load by eliminating the inactive (S)-isomer.[1]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, the pivotal role of its chirality, detailed synthetic and resolution methodologies, its downstream mechanism of action, and its applications in the development of modern agrochemicals.
Physicochemical and Spectroscopic Profile
(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a liquid at room temperature that solidifies at slightly lower temperatures.[3][4][5] Its structural and physical properties are fundamental to its reactivity and handling.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 71301-98-9 | [3][6] |
| IUPAC Name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | [3][6] |
| Molecular Formula | C₁₁H₁₄O₄ | [3][4][5] |
| Molecular Weight | 210.23 g/mol | [3][4][5] |
| Physical State | Liquid | [3] |
| Melting Point | 36-37 °C | [4][5] |
| Boiling Point | 327.4 °C at 760 mmHg | [4][5] |
| Density | 1.156 g/cm³ | [4][5] |
| Flash Point | 124.1 °C | [4][5] |
| pKa (Predicted) | 10.09 ± 0.15 | [4][5] |
| Storage Temp. | 2-8 °C | [4][5] |
| SMILES | CCOC(=O)OC1=CC=C(C=C1)O | [6] |
| InChIKey | ILYSHPJWNMPBPE-MRVPVSSYSA-N | [6] |
The Critical Role of Chirality in Bioactivity
Chirality is a defining feature of aryloxyphenoxypropionate (APP) herbicides. The herbicidal potency is overwhelmingly associated with the (R)-enantiomer, as the target enzyme in susceptible plants, Acetyl-CoA Carboxylase (ACCase), possesses a chiral binding site.[1] This enantioselectivity means the (R)-isomer fits effectively into the enzyme's active site, leading to potent inhibition, while the (S)-isomer binds poorly and is largely inactive.[1]
The development of single-enantiomer agrochemicals is therefore highly desirable, as it allows for:
-
Higher Efficacy: Application rates can be halved compared to the racemic mixture without loss of performance.
-
Reduced Non-Target Impact: Eliminates the introduction of an inactive chemical into the environment.
-
Improved Cost-Effectiveness: More efficient use of the active ingredient.
Synthesis and Chiral Resolution Strategies
Producing enantiomerically pure (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is the central challenge for its use as an intermediate. Two primary strategies are employed: direct stereospecific synthesis and the resolution of a racemic mixture.
Stereospecific Synthesis via Nucleophilic Substitution
This approach utilizes a chiral starting material to directly synthesize the desired (R)-enantiomer, avoiding the formation of the (S)-isomer. A common method involves the Williamson ether synthesis between hydroquinone and an activated chiral ethyl lactate derivative.[2][4]
This protocol is a synthesized example based on methodologies described in the literature.[2][4]
-
Reaction Setup: To a 250 mL flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add hydroquinone (1.5 eq), potassium carbonate (1.2 eq), a phase-transfer catalyst (e.g., PEG-1500, 0.01 eq), and an appropriate solvent (e.g., xylene, 80 mL).
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to establish an inert atmosphere.
-
Initial Heating: Heat the mixture to 120°C with vigorous stirring for 1 hour to form the phenoxide salt.
-
Substrate Addition: Prepare a solution of (R)-ethyl O-benzenesulfonyl lactate (1.0 eq) in 20 mL of xylene. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Maintain the reaction at 120°C and monitor its progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the mixture to room temperature. Filter to remove inorganic salts. Wash the filtrate with 1M NaOH solution to remove excess hydroquinone, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure (R)-ester.
Enzymatic Kinetic Resolution of Racemic Ester
An alternative "green chemistry" approach involves synthesizing the racemic ester and then using an enzyme to selectively react with one enantiomer, allowing for the separation of the desired (R)-isomer. Lipases are highly effective for this purpose.[1]
This protocol is based on the principle of enantioselective transesterification.[1]
-
Reaction Setup: In a sealed vial, dissolve racemic ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq) and an acyl donor (e.g., vinyl acetate, 1.5 eq) in a suitable organic solvent (e.g., hexane or toluene).
-
Enzyme Addition: Add a lipase preparation (e.g., immobilized lipase from Aspergillus oryzae or Candida antarctica, ~50-100 mg per mmol of substrate).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant shaking (e.g., 200 rpm).
-
Monitoring: Monitor the reaction for enantiomeric excess (ee) of the remaining ester and the conversion percentage using chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the ee of the unreacted (R)-ester.
-
Enzyme Removal: Once the target conversion is reached, remove the immobilized enzyme by simple filtration.
-
Separation: The reaction mixture now contains the unreacted (R)-ester and the acylated (S)-ester. These two compounds have different polarities and can be readily separated by column chromatography.
-
Isolation: After chromatographic separation, the fractions containing the (R)-ester are collected and the solvent is evaporated to yield the enantiomerically pure product (>99% ee is achievable).[1]
Biochemical Mechanism of Action
(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a pro-herbicide. In the target plant, it is hydrolyzed to its corresponding carboxylic acid, which is the active molecule. This acid acts as a potent and specific inhibitor of the Acetyl-CoA Carboxylase (ACCase) enzyme.[7][8][9]
ACCase catalyzes the first committed step in the biosynthesis of fatty acids.[9][10] By inhibiting this enzyme, the herbicide effectively shuts down the production of lipids, which are essential components for building new cell membranes and for energy storage. The disruption of membrane synthesis and integrity, particularly in the rapidly growing meristematic tissues (growing points) of grasses, leads to a cessation of growth, chlorosis (yellowing), and eventual necrosis and death of the plant.[9]
Applications in Agrochemical Development
The primary application of this compound is as a direct precursor to several commercially important herbicides. Its structure provides the core phenoxypropionate moiety required for ACCase inhibition.
Table 2: Herbicides Synthesized from (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate
| Herbicide | Example Trade Name | Primary Use |
| Quizalofop-P-ethyl | Targa Super, Pilot Ultra | Selective post-emergence control of annual and perennial grass weeds in broadleaf crops like soybeans, cotton, and canola.[7][11] |
| Fenoxaprop-P-ethyl | Puma, Acclaim | Selective post-emergence control of annual and perennial grass weeds in cereals (wheat, barley) and turf.[1][7] |
Furthermore, (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is itself a known degradation product of fenoxaprop-ethyl in the environment, making it relevant for environmental fate and residue analysis studies.[1][4]
Safety, Handling, and Storage
As a chemical intermediate, proper laboratory procedures are essential for safe handling.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[3][12]
-
Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][5][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is more than a simple chemical intermediate; it is a cornerstone of modern herbicide design, embodying the principles of stereospecificity and targeted biological action. Its synthesis, whether through direct chiral routes or elegant enzymatic resolutions, highlights advanced methodologies in applied organic chemistry. For researchers in agrochemical and pharmaceutical development, a thorough understanding of this compound's properties, synthesis, and biochemical role is crucial for innovating the next generation of effective and environmentally conscious crop protection solutions.
References
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LookChem (n.d.). (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate. Retrieved from [Link]
- Google Patents (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
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PubChem (n.d.). Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate. Retrieved from [Link]
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MDPI (2021). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from [Link]
- Google Patents (n.d.). CN101602736B - Synthesis method of quizalofop-p-ethyl.
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Plant Growth Regulator (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. Retrieved from [Link]
- Google Patents (n.d.). CN106432109A - Preparation method of quizalofop-P-ethyl.
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University of California–Davis, Plant Sciences (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Retrieved from [Link]
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ResearchGate (2016). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Retrieved from [Link]
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AERU (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Quizalofop-Ethyl: The Importance of Chemical Intermediates. Retrieved from [Link]
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